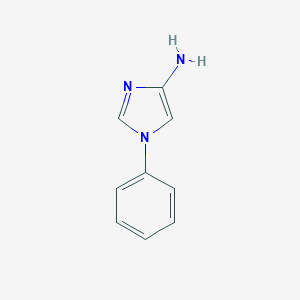

1-phenyl-1H-imidazol-4-amine

描述

属性

IUPAC Name |

1-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSKATYJIOBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630160 | |

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158688-63-2 | |

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-phenyl-1H-imidazol-4-amine

Disclaimer: This document summarizes publicly available data for 1-phenyl-1H-imidazol-4-amine. Experimental data for this specific compound is limited in the public domain. Much of the quantitative data presented is based on computational predictions. Detailed experimental protocols and specific biological pathway information are not available and have been substituted with representative examples from related imidazole chemistry.

Executive Summary

This compound is a substituted imidazole, a class of heterocyclic compounds known for its wide range of biological activities and its role as a "privileged scaffold" in medicinal chemistry.[1] This document provides an overview of its known and predicted chemical properties, a representative synthesis protocol adapted from related compounds, and a general discussion of the therapeutic potential of the broader imidazole class. The information is intended to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

The hydrochloride salt of this compound is the most commonly referenced form in chemical databases. The following tables summarize key identifying information and predicted physicochemical properties.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 4-Amino-1-phenylimidazole; 1H-Imidazol-4-amine, 1-phenyl- | [2] |

| CAS Number | 158688-63-2 (for hydrochloride salt) | [2] |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Reference |

| Boiling Point | 364.7 ± 15.0 °C | [2] |

| Density | 1.20 ± 0.1 g/cm³ | [2] |

| pKa | 6.07 ± 0.61 | [2] |

Spectroscopic and Safety Data

Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in public literature. However, commercial suppliers may provide this data upon request.[2] Analysis of related structures, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, shows characteristic proton NMR signals for the phenyl and imidazole rings.[3]

Hazard and Safety Information

The compound is classified with a GHS07 pictogram (Warning).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: Store at 2-8°C, protected from light.[2]

Representative Experimental Protocol: Synthesis

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a general and robust method for creating 4-phenylimidazole cores involves the reaction of an α-haloketone with formamide or a formamidine salt. The following protocol is a representative procedure adapted from a patented method for the synthesis of the 4-phenylimidazole scaffold.[4][5]

Reaction: α-bromoacetophenone + Formamidine Acetate → 4-phenyl-1H-imidazole

Materials:

-

α-bromoacetophenone

-

Formamidine acetate

-

Ethylene glycol (solvent)

-

Potassium carbonate (acid scavenger)

-

Chloroform

-

Petroleum ether (Sherwood oil)

Procedure:

-

Substitution: Dissolve α-bromoacetophenone in ethylene glycol in a reaction vessel. Control the temperature between 40-70 °C.

-

Add formamidine acetate to the solution in batches. Maintain the temperature and stir for approximately 2 hours to form the nucleophilic substitution intermediate.

-

Cyclization: Cool the reaction mixture to 30-60 °C. Add potassium carbonate as an acid-binding agent while maintaining the temperature.

-

Allow the mixture to react at 30-60 °C for 5-6 hours.

-

Increase the temperature to 70-100 °C and hold for an additional 5-6 hours to ensure the reaction goes to completion.

-

Post-Treatment & Purification: After the reaction is complete, cool the mixture. The ethylene glycol solvent can be removed via vacuum distillation (≤150 °C).

-

The crude product is then purified, typically by recrystallization from a solvent mixture such as chloroform and petroleum ether, to yield the final product.[4]

Note: This protocol yields the parent 4-phenylimidazole. The introduction of the N1-phenyl and C4-amino groups of the target molecule would require different starting materials, likely aniline and a protected amino-ketone derivative, within a similar multi-component reaction framework.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole, based on the principles outlined in the representative protocol.

Caption: A logical workflow for a typical multi-step imidazole synthesis.

Biological Activity Context

While no specific biological activities or signaling pathway involvements have been documented for this compound, the imidazole nucleus is a cornerstone in medicinal chemistry.[6]

-

General Activities: Imidazole derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7][8]

-

Mechanism of Action: A common mechanism for azole antifungal agents, for instance, involves the inhibition of the enzyme lanosterol 14 α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[8]

-

Structural Significance: The imidazole ring is a component of the essential amino acid histidine and the neurotransmitter histamine, highlighting its biological importance.[7] Its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates.[6]

The diagram below illustrates the relationship between the core imidazole scaffold and its diverse, well-documented biological activities.

Caption: The imidazole core is a privileged scaffold for diverse bio-activities.

Conclusion

This compound is a compound of interest due to its place within the pharmacologically significant imidazole family. While specific experimental data for this molecule is sparse in public sources, this guide consolidates the available predicted data and provides context through representative synthetic methods and the well-established biological potential of its core scaffold. Further experimental validation is necessary to fully characterize its properties and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 158688-63-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. pharmacyjournal.net [pharmacyjournal.net]

An In-Depth Technical Guide on 1-phenyl-1H-imidazol-4-amine (CAS: 158688-63-2)

Disclaimer: Publicly available scientific literature lacks specific experimental data, in-depth synthesis protocols, and defined biological activity for 1-phenyl-1H-imidazol-4-amine. This guide has been constructed based on established principles of organic chemistry, medicinal chemistry of related imidazole compounds, and general experimental methodologies. The presented quantitative data, experimental protocols, and signaling pathways are representative examples for this class of compounds and should be considered hypothetical until validated by specific research on this compound.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for the design of therapeutic agents.[1][2] Substituted imidazoles are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on the chemical and potential biological characteristics of this compound, a specific derivative for which detailed public data is scarce.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. These values are calculated or estimated based on its chemical structure.

| Property | Value |

| CAS Number | 158688-63-2 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | (Not available) |

| Boiling Point | (Not available) |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol |

Synthesis

While a specific, optimized synthesis for this compound is not documented in readily available literature, its structure suggests plausible synthetic routes based on established imidazole synthesis methodologies.

General Synthetic Approaches

Two common strategies for the synthesis of the 1,4-disubstituted imidazole core are the Debus synthesis and multicomponent reactions. A plausible retro-synthetic analysis suggests that this compound could be prepared from precursors such as a protected 4-aminoimidazole and a phenylating agent, or through a multi-component reaction involving an aniline derivative.

A potential synthetic workflow is outlined in the diagram below.

Representative Experimental Protocol (Hypothetical)

This protocol describes a potential method for the synthesis of this compound based on the reduction of a nitroimidazole precursor.

Step 1: Synthesis of 1-phenyl-4-nitro-1H-imidazole

-

To a solution of 4-nitroimidazole (1.0 eq) in a suitable solvent such as dichloromethane, add phenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-4-nitro-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve 1-phenyl-4-nitro-1H-imidazole (1.0 eq) in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Potential Biological Activity and Signaling Pathways

Given the broad spectrum of activities of imidazole derivatives, this compound could potentially exhibit a range of pharmacological effects. Structurally similar compounds have shown activity as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2]

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound against various targets, based on activities reported for analogous compounds. These values are illustrative and require experimental validation.

| Target / Cell Line | Assay Type | Hypothetical IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 5 - 20 |

| p38 MAP Kinase | Kinase Inhibition Assay | 1 - 10 |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 - 64 |

| A549 (Human Lung Carcinoma) | Cell Viability (MTT) Assay | 10 - 50 |

Postulated Signaling Pathway Involvement

Many imidazole-containing compounds exert their effects by modulating intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and inflammation. A potential mechanism of action for a compound like this compound could involve the inhibition of an upstream kinase in this pathway.

Conclusion

While specific research on this compound is not widely available, its chemical structure suggests it is a compound of interest within the broader family of pharmacologically active imidazoles. The synthetic strategies and potential biological activities outlined in this guide provide a foundational framework for researchers and drug development professionals. Further investigation is warranted to elucidate the precise chemical and biological properties of this compound and to explore its therapeutic potential. Experimental validation of the proposed synthesis, biological targets, and mechanisms of action is a necessary next step in the scientific exploration of this compound.

References

Elucidation of the Structure and Properties of 1-phenyl-1H-imidazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The imidazole ring's unique electronic and steric properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This technical guide focuses on the structural elucidation of a specific derivative, 1-phenyl-1H-imidazol-4-amine, providing a comprehensive overview of its chemical characteristics, a plausible synthetic route, and its potential biological significance based on the activities of related compounds.

Chemical Structure

The chemical structure of this compound (CAS No. 158688-63-2) is presented below. The molecule consists of a central imidazole ring substituted with a phenyl group at the N1 position and an amine group at the C4 position.

Spectroscopic Data for Structure Elucidation

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) ≈ 7.6-7.8 (m, 2H, Phenyl), 7.4-7.6 (m, 3H, Phenyl), 7.3 (s, 1H, Imidazole C2-H), 6.5 (s, 1H, Imidazole C5-H), 5.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) ≈ 145 (C4-NH₂), 138 (Phenyl C1'), 135 (C2), 129 (Phenyl C3'/C5'), 127 (Phenyl C4'), 125 (Phenyl C2'/C6'), 115 (C5) |

| IR (KBr) | ν (cm⁻¹) ≈ 3450-3300 (N-H stretch, amine), 3100-3000 (C-H stretch, aromatic), 1620-1580 (C=N and C=C stretch, imidazole and phenyl), 1500-1400 (N-H bend, amine) |

| Mass Spectrometry (EI) | m/z (%) ≈ 159 (M⁺), 132, 105, 77 (Phenyl) |

Experimental Protocols

The synthesis of this compound can be approached through methods established for the synthesis of 4-aminoimidazoles. A plausible and commonly employed strategy involves the cyclization of a suitable precursor.

Proposed Synthesis of this compound

A potential synthetic route is the reaction of an α-amino nitrile with an imidate, followed by cyclization.

Step 1: Synthesis of Phenylaminoacetonitrile

Aniline is reacted with glycolonitrile in the presence of a suitable acid catalyst to yield phenylaminoacetonitrile.

Step 2: Formation of the Imidazole Ring

The resulting phenylaminoacetonitrile is then treated with formamidine acetate in a suitable solvent, such as ethanol, and heated under reflux to induce cyclization and formation of the 4-aminoimidazole ring.

Potential Biological Relevance and Signaling Pathways

Imidazole derivatives are known to interact with a variety of biological targets, often acting as inhibitors of enzymes or as receptor antagonists.[1][2] Given the structural motifs present in this compound, it is plausible that this compound could exhibit biological activity. For instance, many imidazole-containing compounds are known to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.

A generalized signaling pathway that is often modulated by small molecule inhibitors, including those with an imidazole scaffold, is the protein kinase cascade. Inhibition of a specific kinase within such a pathway can disrupt downstream signaling events that are critical for cell proliferation, survival, or inflammatory responses.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule of interest for further investigation in drug discovery and development. While experimental data is currently limited, the predicted spectroscopic characteristics and a plausible synthetic route offer a solid starting point for researchers. The potential for this compound to modulate key signaling pathways, based on the known activities of the broader imidazole class, underscores the importance of its synthesis and biological evaluation. Further experimental work is necessary to fully elucidate its properties and therapeutic potential.

References

Technical Guide: 1-phenyl-1H-imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides an in-depth overview of the chemical and physical properties of 1-phenyl-1H-imidazol-4-amine. The primary focus of this document is to furnish researchers with the fundamental data required for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | Calculated |

| Molecular Weight | 159.19 g/mol | [Calculated] |

| Monoisotopic Mass | 159.079647 Da | N/A |

Synthesis and Characterization

Analytical characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of imidazole compounds in various matrices, including pharmaceutical formulations.

Biological Activity and Signaling Pathways

The biological activities of the broader imidazole class of compounds are well-documented, with various derivatives exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Imidazole-containing compounds have been shown to act on a range of biological targets, including but not limited to:

-

Enzyme Inhibition: Imidazole derivatives are known to interact with the active sites of various enzymes, modulating their activity. For example, certain 1-hydroxy-2-phenyl-1H-imidazole derivatives have been investigated as xanthine oxidase inhibitors.[1]

-

Receptor Binding: Substituted imidazoles have been developed as ligands for various receptors. For instance, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine receptor.[2]

The specific biological targets and signaling pathways for this compound have not been extensively detailed in the available literature. Further research is required to elucidate its precise mechanism of action and potential therapeutic applications.

Experimental Workflow: General Imidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole, which could be adapted for the preparation of this compound.

Caption: Generalized workflow for imidazole synthesis.

Hypothetical Signaling Pathway Involvement

Given the broad range of activities of imidazole derivatives, this compound could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where the compound acts as an inhibitor of a kinase pathway, a common mechanism for imidazole-based drugs.

Caption: Hypothetical kinase inhibition pathway.

References

- 1. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-phenyl-1H-imidazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-phenyl-1H-imidazol-4-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available solubility information for this compound and the broader class of imidazole derivatives. Due to the current lack of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its experimental determination. It includes qualitative solubility profiles of related compounds, detailed experimental protocols for solubility assessment, and logical workflows to guide researchers in their laboratory investigations.

Solubility Profile of Phenyl-Imidazole Derivatives

While specific quantitative solubility data for this compound is not available in the reviewed literature, the general solubility characteristics of imidazole-containing compounds can provide valuable insights. Imidazole itself is a polar compound, exhibiting high solubility in water and other polar solvents.[1][2] The introduction of a phenyl group, as in 1-phenylimidazole, tends to decrease aqueous solubility due to the increased hydrophobicity. For instance, 1-phenylimidazole, a structurally related compound lacking the 4-amine group, is described as having low solubility in water but is soluble in organic solvents like ethanol and acetone.[3] One study quantifies the aqueous solubility of 1-phenylimidazole as 19.7 µg/mL at pH 7.4.[4] Phenylimidazoles, in general, have been observed to have significantly lower solubility in various organic solvents compared to 1H-imidazole or benzimidazoles.[5][6]

The amine functional group at the 4-position of this compound is expected to influence its solubility. As a basic moiety, its protonation in acidic conditions should enhance solubility in aqueous media. The overall solubility will, therefore, be a balance between the hydrophobicity of the phenyl group and the potential for ionization of the amine and imidazole nitrogen atoms.

Table 1: Qualitative and Quantitative Solubility Data for Imidazole and Related Compounds

| Compound Name | Solvent Type | Solvent | Solubility | Citation |

| Imidazole | Polar Protic | Water | Highly soluble (~1.8 g/100 mL at RT) | [2] |

| Polar Protic | Alcohols | Highly soluble | [2] | |

| 1-Phenylimidazole | Polar Protic | Water | Low / Slightly soluble (19.7 µg/mL at pH 7.4) | [3][4][7] |

| Polar Aprotic | Acetone | Soluble | [3] | |

| Polar Protic | Ethanol | Soluble | [3] | |

| Phenylimidazoles (general) | Nonpolar | Toluene | Lower than 1H-imidazole | [5][6] |

| Halogenated | Dichloromethane | Very low | [5][6] |

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, experimental determination of solubility is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true solubility of a compound at equilibrium.[8][9] This method is crucial for pre-formulation and late-stage drug discovery.[10]

Principle

A surplus of the solid compound is agitated in a specific solvent or buffer system for an extended period until equilibrium is achieved between the dissolved and undissolved compound. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected solvents/buffers (e.g., pH 1.2, 6.8, 7.4 buffers, water, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[8]

-

Incubation: Add a precise volume of the desired solvent or buffer (e.g., 1 mL) to the vial.[8] Seal the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8]

-

Equilibration: Allow the samples to incubate for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours.[11][12] Preliminary experiments may be needed to determine the optimal equilibration time.

-

Separation of Undissolved Solid: After incubation, remove the vials and let them stand to allow the solid to settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For further purification, filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent to fall within the range of the calibration curve. Analyze the diluted sample and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted supernatant. Calculate the original solubility in the solvent/buffer, taking the dilution factor into account. The experiment should be performed in replicate (at least n=3) to ensure accuracy.

Note on Kinetic Solubility: For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[13][14] These methods, such as nephelometric or direct UV assays, involve adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs after a short incubation period (e.g., 2 hours).[12][13] While faster, these methods may overestimate solubility compared to the thermodynamic approach.

Visualized Workflows and Relationships

To aid in the conceptualization of the experimental process and related principles, the following diagrams are provided.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Figure 2: Classification of Solvents by Polarity.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 7164-98-9: 1-Phenylimidazole | CymitQuimica [cymitquimica.com]

- 4. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemwhat.com [chemwhat.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Phenyl-Imidazol-Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of phenyl-imidazol-amine derivatives. Due to the limited availability of published spectroscopic data for 1-phenyl-1H-imidazol-4-amine, this document presents a detailed analysis of its structural isomer, 4-(1H-imidazol-1-yl)aniline. This includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standard experimental protocols for acquiring such spectroscopic data for aromatic amines, offering a methodological framework for researchers in the field.

Spectroscopic Data for 4-(1H-imidazol-1-yl)aniline

While comprehensive, publicly accessible spectroscopic data for this compound is scarce, data for its isomer, 4-(1H-imidazol-1-yl)aniline (CAS No. 2221-00-3), is available and presented below for comparative and reference purposes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the existence of NMR data is indicated in databases like PubChem, the specific peak assignments and coupling constants were not available in the provided search results.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations, as well as C-N stretching. For aromatic amines, characteristic bands for the aromatic ring are also present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Weak | N-H stretch (primary amine) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 910-665 | Broad, Strong | N-H wag |

Note: This table represents typical IR absorption ranges for primary aromatic amines. The ATR-IR spectrum for 4-(1H-imidazol-1-yl)aniline is available in spectral databases, though specific peak values were not detailed in the search results.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 159 | Data not available | [M]⁺ (Molecular Ion) |

| 132 | Data not available | Fragment |

| 105 | Data not available | Fragment |

Note: The molecular weight of 4-(1H-imidazol-1-yl)aniline is 159.19 g/mol .[1] The fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: For a solid sample, no specific preparation is needed. Ensure the sample is dry.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] The sample is vaporized by heating in a high vacuum environment.[4]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.[3]

-

Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

References

The Emergence of 1-phenyl-1H-imidazol-4-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The imidazole nucleus is a cornerstone in the architecture of therapeutic agents, owing to its versatile chemical properties and ability to interact with a wide array of biological targets. Within this privileged class of heterocyclic compounds, 1-phenyl-1H-imidazol-4-amine has emerged as a molecule of significant interest for researchers in drug development. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound, tailored for scientists and professionals in the pharmaceutical industry. While specific quantitative biological data for this compound is not extensively documented in publicly available literature, this guide extrapolates from closely related analogues to present a predictive framework for its potential applications and avenues for future research.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be approached through established methodologies for imidazole ring formation. A plausible and efficient route involves the multi-step synthesis starting from readily available commercial reagents.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the nitrosation of an α-amino acid ester, followed by reduction to an α-amino aldehyde equivalent, which can then be cyclized with a suitable amidine precursor in the presence of a dehydrating agent. A key step would be the introduction of the phenyl group at the N-1 position of the imidazole ring.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on common organic synthesis techniques for imidazole derivatives. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

-

2-Bromoacetophenone

-

Sodium azide

-

Sodium borohydride (NaBH₄)

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation

-

Formamidine acetate

-

Palladium on carbon (Pd/C)

-

Hydrogen gas source or a suitable reducing agent like Lithium aluminum hydride (LiAlH₄)

-

Appropriate organic solvents (e.g., DMF, Methanol, Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

-

Synthesis of 2-Azido-1-phenylethanone: Dissolve 2-bromoacetophenone in a suitable solvent like DMF. Add sodium azide in portions and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Reduction to 2-Azido-1-phenylethanol: Dissolve the azido ketone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise. Stir until the reaction is complete. Neutralize the reaction with a dilute acid and extract the product.

-

Oxidation to 2-Azido-2-phenylacetaldehyde: Dissolve the azido alcohol in dichloromethane. Add PCC and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium salts and concentrate the filtrate.

-

Imidazole Ring Formation: To a solution of the azido aldehyde in a suitable solvent, add formamidine acetate. Heat the mixture under reflux. After completion, cool the reaction and purify the resulting 4-azido-1-phenyl-1H-imidazole.

-

Reduction to this compound: Dissolve the azido-imidazole in a suitable solvent and subject it to catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using LiAlH₄. After the reaction, filter the catalyst (for hydrogenation) or carefully quench the reaction (for LiAlH₄) and purify the final product.

Potential Biological Activities and Quantitative Data of Related Compounds

While specific biological data for this compound is scarce, the broader class of phenyl-imidazole derivatives has been extensively studied and shown to exhibit a range of pharmacological activities. These activities provide a strong rationale for the investigation of the title compound.

| Compound Class | Biological Activity | Target/Mechanism | Reported IC₅₀/EC₅₀ Values |

| 1-Hydroxy-2-phenyl-1H-imidazole derivatives | Xanthine Oxidase Inhibition | Enzyme Inhibition | IC₅₀ values in the low micromolar range (e.g., 0.64 µM for a potent analogue)[1] |

| 4,5-Diphenyl-1H-imidazole derivatives | Anti-inflammatory, Anticancer | Varied, including enzyme inhibition | Activity reported, but specific values vary widely with substitution |

| Phenyl-substituted Imidazoles | Antifungal, Antibacterial | Inhibition of microbial growth | MIC values often in the µg/mL range |

| Benzimidazole derivatives (related scaffold) | Anticancer, Antiviral | DNA binding, enzyme inhibition | GI₅₀ values from 0.16 to 3.6 µM for some potent derivatives against cancer cell lines |

Hypothetical Signaling Pathway and Experimental Workflow

Based on the known activities of related phenylimidazole compounds, a potential mechanism of action for this compound could involve the inhibition of key enzymes or modulation of signaling pathways implicated in disease. For instance, many small molecule inhibitors target protein kinases, which are crucial components of intracellular signaling cascades.

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for elucidating the biological profile of a novel compound. The following workflow outlines the key stages from initial screening to more in-depth mechanistic studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the rich pharmacology of related phenyl-imidazole derivatives, this compound warrants further investigation into its potential anticancer, antimicrobial, and enzyme-inhibitory activities. The proposed synthetic route and experimental workflow provide a solid foundation for researchers to begin exploring the therapeutic potential of this intriguing molecule. Future efforts should focus on the efficient synthesis of this compound and a comprehensive biological evaluation to identify its primary cellular targets and mechanisms of action. Such studies will be instrumental in unlocking the full potential of this compound in the landscape of modern drug discovery.

References

1-Phenyl-1H-imidazol-4-amine: A Technical Review of a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions. The 1-phenyl-1H-imidazol-4-amine core represents a specific embodiment of this scaffold, offering a unique arrangement of aromatic and amino functionalities that are of significant interest in drug design and discovery. While comprehensive literature specifically detailing the synthesis and biological profile of this compound (CAS 158688-63-2) is limited, this guide provides a technical overview of its synthesis based on established methodologies for related compounds, and summarizes the extensive biological activities of structurally similar phenyl-imidazole derivatives. This review aims to serve as a valuable resource for researchers exploring the therapeutic potential of this chemical space.

Synthesis of the 1,4-Disubstituted Imidazole Core

One potential synthetic route could be adapted from the general synthesis of 4-substituted imidazoles, which often involves the reaction of an α-bromoketone with formamide. A general workflow for such a synthesis is depicted below.

Caption: General synthesis of a 4-phenylimidazole core.

Further functionalization, such as the introduction of the N1-phenyl group and the C4-amino group, would require a multi-step synthesis, potentially involving protection and deprotection steps. A hypothetical, more direct approach for 1,4-disubstitution is outlined below.

Experimental Protocol: General Synthesis of 4-Phenyl-Imidazole Derivatives

The following is a general procedure adapted from the synthesis of 4-phenyl-imidazole derivatives and should be considered a representative method that would require optimization for the specific synthesis of this compound.

Materials:

-

α-Bromoacetophenone

-

Formamide

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of the appropriate α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.

-

After cooling to room temperature, the reaction mixture is diluted with saturated NaHCO₃ solution (20 mL).

-

The aqueous layer is extracted with EtOAc (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford the crude product.

-

The crude product is then purified by column chromatography to yield the final 4-phenyl-imidazole derivative.[1]

Biological Activities of Phenyl-Imidazole Derivatives

The imidazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The introduction of a phenyl group and an amino moiety at various positions on the imidazole ring significantly influences the biological activity profile.

Anticancer Activity

Numerous studies have highlighted the potential of phenyl-imidazole derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent activity at micromolar concentrations.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | Not Specified | Not Specified | [2] |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | Not Specified | Not Specified | [2] |

| 5-(5-(4-Butylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)2(4(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Various | 0.16 - 3.6 (GI50) | [3] |

A proposed mechanism of action for some anticancer imidazole derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. A simplified representation of a hypothetical signaling pathway targeted by a phenyl-imidazole derivative is shown below.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Antimicrobial Activity

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Phenyl-imidazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of pathogenic microorganisms.

| Compound Class | Organism | Activity | Reference |

| 2-(substituted phenyl)-1H-imidazole derivatives | Bacteria & Fungi | Appreciable activity | [4] |

| 1-methyl-4-phenyl-1H-imidazol-2-amine derivatives | Bacteria & Fungi | Potential activity | [5] |

The development of novel antimicrobial agents is a critical area of research, and the versatile nature of the imidazole core makes it an attractive starting point for the design of new drugs to combat infectious diseases.

Enzyme Inhibition

Derivatives of 1-phenyl-imidazole have been investigated as inhibitors of various enzymes. For instance, certain 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have been identified as potent xanthine oxidase inhibitors, with IC50 values in the sub-micromolar range.

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-hydroxy-2-phenyl-4-(pyridin-4-yl)-1H-imidazol-5-yl)methanol | Xanthine Oxidase | 0.64 | [6] |

The workflow for identifying and characterizing enzyme inhibitors often involves a series of in vitro and in silico studies.

Caption: Workflow for enzyme inhibitor discovery.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct research on this specific molecule is sparse, the extensive body of work on related phenyl-imidazole derivatives demonstrates the vast potential of this chemical class. The synthetic accessibility of the imidazole core, combined with the diverse biological activities exhibited by its derivatives, makes it a compelling area for further investigation. This technical guide, by consolidating information on the synthesis and biological evaluation of closely related analogs, aims to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. Future work should focus on the definitive synthesis and comprehensive biological characterization of the title compound to fully elucidate its potential in medicinal chemistry.

References

- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. A general route to 4-substituted imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Potential Biological Activity of 1-phenyl-1H-imidazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-phenyl-1H-imidazol-4-amine is limited in publicly available literature. This document provides a comprehensive overview of the potential biological activities of this compound based on the established pharmacological profiles of structurally related imidazole derivatives. The information presented herein is intended to serve as a guide for future research and drug discovery efforts.

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have led to the development of a wide range of therapeutic agents.[1][2][3][4][5] this compound, a simple derivative, possesses structural features that suggest a potential for diverse pharmacological activities. This technical guide consolidates the known biological effects of analogous compounds to build a predictive profile for this compound, focusing on potential anticancer, antimicrobial, and anti-inflammatory properties.

Potential Biological Activities and Supporting Data

Based on the activities of structurally similar phenyl-imidazole and amino-imidazole derivatives, this compound is predicted to exhibit a range of biological effects. The following sections summarize the quantitative data from studies on these related compounds.

Anticancer Activity

The imidazole framework is a common feature in many anticancer agents.[6] Derivatives bearing phenyl and amino or substituted amino groups have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Measurement | Value | Reference |

| 4-acetylphenylamine-based imidazoles | PPC-1 (Prostate Carcinoma), U-87 (Glioblastoma) | EC50 | 3.1 - 47.2 µM | [7] |

| 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | NCI 60 cell line panel | GI50 | 0.16 - 3.6 µM | [8] |

| 1H-imidazole [4,5-f][3][7] phenanthroline derivative (IPM714) | HCT116 (Colorectal), SW480 (Colorectal) | IC50 | 1.74 µM, 2 µM | [6] |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | T47D & MCF-7 (Breast), MDA-MB-231 (Breast) | % Inhibition | >50% at 25 µM | [9] |

Antimicrobial and Antifungal Activity

Imidazole-containing compounds, most notably the azole antifungals, have a long history of use in treating microbial and fungal infections.[2] The core imidazole structure is crucial for their mechanism of action, which often involves the inhibition of key microbial enzymes.

Table 2: Antimicrobial and Antifungal Activity of Structurally Related Imidazole Derivatives

| Compound/Derivative Class | Microorganism(s) | Measurement | Value | Reference |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | M. tuberculosis H37Rv | MIC | 1.56 - 25 µg/mL | [10] |

| 2,4,5-triphenyl- and 2-(chlorophenyl)-4,5-diphenyl-imidazole derivatives | S. aureus, B. anthracoides, E. coli, P. aeruginosa, K. pneumoniae, C. albicans | Zone of Inhibition | Not specified | [11][12] |

| Nitroimidazole derivatives | Metronidazole-resistant H. pylori | MIC | Not specified | [13] |

Anti-inflammatory Activity

Certain imidazole derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Structurally Related Imidazole Derivatives

| Compound/Derivative Class | Assay | Measurement | Finding | Reference |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | Albumin denaturation assay | % Inhibition | Substantial activity | [14] |

| 2-methyl amino benzimidazole derivatives | Carrageenan-induced paw edema | % Inhibition | Potent activity (100% at 100 mg/kg) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of imidazole derivatives. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of 4-acetylphenylamine-based imidazole derivatives.[7]

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 or IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of imidazole derivatives are a result of their interaction with a variety of cellular targets and signaling pathways. Based on the literature for related compounds, this compound may potentially modulate the following pathways.

PI3K/AKT/mTOR Pathway (Anticancer)

Several anticancer imidazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[6] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Topoisomerase I Inhibition (Anticancer)

Some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription.[8] Inhibition of this enzyme leads to DNA damage and cell death.

Caption: Potential mechanism of Topoisomerase I inhibition.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for biological evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally related imidazole derivatives provides a strong foundation for predicting its potential pharmacological profile. The data suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to validate these predictions. Subsequent studies should aim to elucidate its mechanism of action and evaluate its efficacy and safety in preclinical models. The experimental protocols and potential signaling pathways outlined in this guide provide a strategic framework for initiating such investigations.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. ijrar.org [ijrar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-1H-imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-phenyl-1H-imidazol-4-amine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the N-arylation of 4-nitroimidazole, followed by the reduction of the nitro group. This approach circumvents the challenges of regioselectivity often encountered in direct imidazole ring formation from α-haloketone precursors when aiming for a 1,4-disubstituted pattern with an N-aryl and a C4-amino group.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through the following two-step sequence:

-

Step 1: N-Arylation of 4-Nitroimidazole. A copper-catalyzed Ullmann-type coupling reaction is employed to regioselectively introduce a phenyl group at the N-1 position of the 4-nitroimidazole ring. This method is effective for forming the C-N bond between the imidazole nitrogen and an aryl halide.

-

Step 2: Reduction of 1-Phenyl-4-nitroimidazole. The intermediate, 1-phenyl-4-nitroimidazole, is subsequently reduced to the target amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields and purity of the products.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-4-nitroimidazole via Copper-Catalyzed N-Arylation

This protocol is adapted from established copper-catalyzed N-arylation methods for imidazoles.[1][2][3]

Reaction Scheme:

4-Nitroimidazole + Iodobenzene → 1-Phenyl-4-nitroimidazole

Materials and Reagents:

-

4-Nitroimidazole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 4-nitroimidazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

To the stirred suspension, add iodobenzene (1.2 eq) via syringe.

-

Heat the reaction mixture to 120-130 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-phenyl-4-nitroimidazole.

Step 2: Synthesis of this compound by Reduction of 1-Phenyl-4-nitroimidazole

This protocol utilizes a standard method for the reduction of aromatic nitro compounds using stannous chloride.[4][5][6][7]

Reaction Scheme:

1-Phenyl-4-nitroimidazole → this compound

Materials and Reagents:

-

1-Phenyl-4-nitroimidazole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-phenyl-4-nitroimidazole (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid (sufficient to create an acidic environment).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1-Phenyl-4-nitroimidazole.

| Parameter | Condition |

| Reactants | 4-Nitroimidazole, Iodobenzene |

| Catalyst | Copper(I) iodide (CuI) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120-130 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-80% |

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

| Parameter | Condition |

| Reactant | 1-Phenyl-4-nitroimidazole |

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Acid | Concentrated Hydrochloric Acid (HCl) |

| Temperature | Reflux (70-80 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-90% |

Visualization

Caption: Synthetic workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Multi-component Synthesis of 1-Aryl-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a crucial pharmacophore found in numerous natural products and synthetic drug molecules. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of complex molecules, such as substituted imidazoles, from simple and readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps. While a direct one-pot multi-component synthesis for the specific target molecule, 1-phenyl-1H-imidazol-4-amine, is not extensively documented, the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles stands as a robust and versatile methodology to generate libraries of 1-aryl-substituted imidazole derivatives. This protocol details a representative one-pot, four-component reaction for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a recyclable magnetic polyborate nanoparticle catalyst.[1]

Reaction Principle

The synthesis proceeds via a one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary aromatic amine, and ammonium acetate. The primary amine acts as the source for the N-1 substituent of the imidazole ring. Ammonium acetate serves as the nitrogen source for the imidazole ring. The reaction is efficiently catalyzed by magnetic polyborate nanoparticles (MPBNPs), which can be easily recovered and reused.[1]

Experimental Protocols

1. Preparation of Magnetic Polyborate Nanoparticles (MPBNPs) Catalyst

This protocol is based on the procedure described by Faraji, et al. (2020).[1]

-

Materials: Boric acid (H₃BO₃)

-

Procedure:

-

Place 10.0 g of boric acid into a suitable reaction vessel.

-

Heat the boric acid at 200 °C with continuous stirring for 5 hours to form polyborate.

-

Allow the polyborate to cool to room temperature.

-

The obtained polyborate is then subjected to ball milling for 20 minutes at a frequency of 20 Hz to produce the polyborate nanoparticles.

-

The magnetic nanoparticles are then prepared and functionalized with the polyborate. For detailed characterization and preparation of the magnetic core, refer to the original publication.[1]

-

2. General Procedure for the Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol is a general method for the synthesis of a variety of 1,2,4,5-tetrasubstituted imidazoles.[1]

-

Materials:

-

Benzil (1.00 mmol)

-

Aromatic aldehyde (1.00 mmol)

-

Primary aromatic amine (e.g., aniline) (1.00 mmol)

-

Ammonium acetate (1.75 mmol)

-

Magnetic polyborate nanoparticles (MPBNPs) catalyst (10.0 mg)

-

Ethanol (EtOH) (2.5 ml)

-

-

Procedure:

-

To a round-bottom flask, add benzil (1.00 mmol), the desired aromatic aldehyde (1.00 mmol), the primary aromatic amine (1.00 mmol), ammonium acetate (1.75 mmol), and the MPBNPs catalyst (10.0 mg).

-

Add ethanol (2.5 ml) to the mixture.

-

Reflux the reaction mixture with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the magnetic catalyst using an external magnet.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various 1,2,4,5-tetrasubstituted imidazoles using the described four-component protocol with different aromatic aldehydes and primary amines.[1]

| Entry | Aldehyde (R¹) | Amine (R²) | Product | Time (min) | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 1,2,4,5-Tetraphenyl-1H-imidazole | 10 | 98 |

| 2 | 4-Cl-C₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-chlorophenyl)-1H-imidazole | 15 | 96 |

| 3 | 4-NO₂-C₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-nitrophenyl)-1H-imidazole | 10 | 98 |

| 4 | 4-MeO-C₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-methoxyphenyl)-1H-imidazole | 20 | 94 |

| 5 | C₆H₅ | 4-Me-C₆H₄ | 2,4,5-Triphenyl-1-(4-tolyl)-1H-imidazole | 15 | 97 |

| 6 | 4-Cl-C₆H₄ | 4-Me-C₆H₄ | 2-(4-Chlorophenyl)-4,5-diphenyl-1-(4-tolyl)-1H-imidazole | 20 | 95 |

| 7 | C₆H₅ | 4-Br-C₆H₄ | 1-(4-Bromophenyl)-2,4,5-triphenyl-1H-imidazole | 15 | 95 |

Visualizations

Experimental Workflow for the Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Caption: Workflow for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Proposed Reaction Mechanism

Caption: A plausible mechanism for the four-component synthesis of tetrasubstituted imidazoles.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-phenyl-1H-imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the efficient, microwave-assisted synthesis of 1-phenyl-1H-imidazol-4-amine, a valuable scaffold in medicinal chemistry. The described two-step protocol involves an initial copper-catalyzed N-arylation of 4-nitroimidazole to form 1-phenyl-4-nitro-1H-imidazole, followed by a rapid, microwave-assisted catalytic transfer hydrogenation to yield the target amine. This methodology offers significant advantages over traditional synthetic routes, including reduced reaction times, potentially higher yields, and enhanced safety. Detailed experimental procedures, quantitative data summaries, and visual workflow diagrams are presented to facilitate replication and adaptation in a research and development setting.

Introduction

This compound and its derivatives are important pharmacophores found in a variety of biologically active molecules. The development of efficient and scalable synthetic routes to these compounds is of significant interest to the pharmaceutical industry. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to improved yields and purities.[1] This application note details a robust two-step synthesis of this compound, leveraging the benefits of microwave irradiation in the final reduction step.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

-

Chan-Lam N-Arylation: Synthesis of the intermediate, 1-phenyl-4-nitro-1H-imidazole, via a copper-catalyzed cross-coupling of 4-nitroimidazole and phenylboronic acid.

-

Microwave-Assisted Nitro Reduction: Rapid reduction of the nitro-intermediate to the final product, this compound, using catalytic transfer hydrogenation under microwave irradiation.

Caption: Overall two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-phenyl-4-nitro-1H-imidazole (Conventional Heating)

This procedure is adapted from the general principles of the Chan-Lam N-arylation reaction.[2]

Materials:

-

4-nitroimidazole

-

Phenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4-nitroimidazole (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).

-

Add methanol as the solvent and pyridine (2.0 eq.) as the base.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenyl-4-nitro-1H-imidazole.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |

| 1-phenyl-4-nitro-1H-imidazole | C₉H₇N₃O₂ | 189.17 | 60-75 |

Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the intermediate.

Step 2: Microwave-Assisted Synthesis of this compound

This protocol is based on a rapid microwave-assisted catalytic transfer hydrogenation method.

Materials:

-

1-phenyl-4-nitro-1H-imidazole

-

Palladium on carbon (10% Pd/C)

-

1,4-Cyclohexadiene

-

Ethanol (EtOH)

-

Celite®

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, add 1-phenyl-4-nitro-1H-imidazole (1.0 eq.) and 10% Pd/C (10 mol%).

-

Add ethanol as the solvent, followed by 1,4-cyclohexadiene (3.0 eq.) as the hydrogen donor.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 5 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-